molecular formula C13H11F3O4 B1532507 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one CAS No. 1354819-34-3

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one

Cat. No.: B1532507
CAS No.: 1354819-34-3
M. Wt: 288.22 g/mol
InChI Key: RZNMHJZKFSEFTP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furanone ring substituted with hydroxy, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The hydroxy, methoxy, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as methanol, trifluoromethyl iodide, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or trifluoromethyl sulfonic acid (CF₃SO₃H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the furanone ring may produce a dihydrofuran derivative.

Scientific Research Applications

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetone: Shares the methoxy and hydroxy groups but lacks the trifluoromethyl group and furanone ring.

    2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Contains similar functional groups but has a different core structure.

Uniqueness

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one is unique due to its combination of a furanone ring with hydroxy, methoxy, and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNMHJZKFSEFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(Trifluoromethyl)-2-methoxyphenylacetone (2800 mg, 12 mmol) was mixed with glyoxylic acid (2.7 mL 18 mmol) and stirred at 100° C. for 16 hours. The reaction mixture was then concentrated in vacuo and azeotroped with toluene to afford the title compound (3.5 g).
Quantity
2800 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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